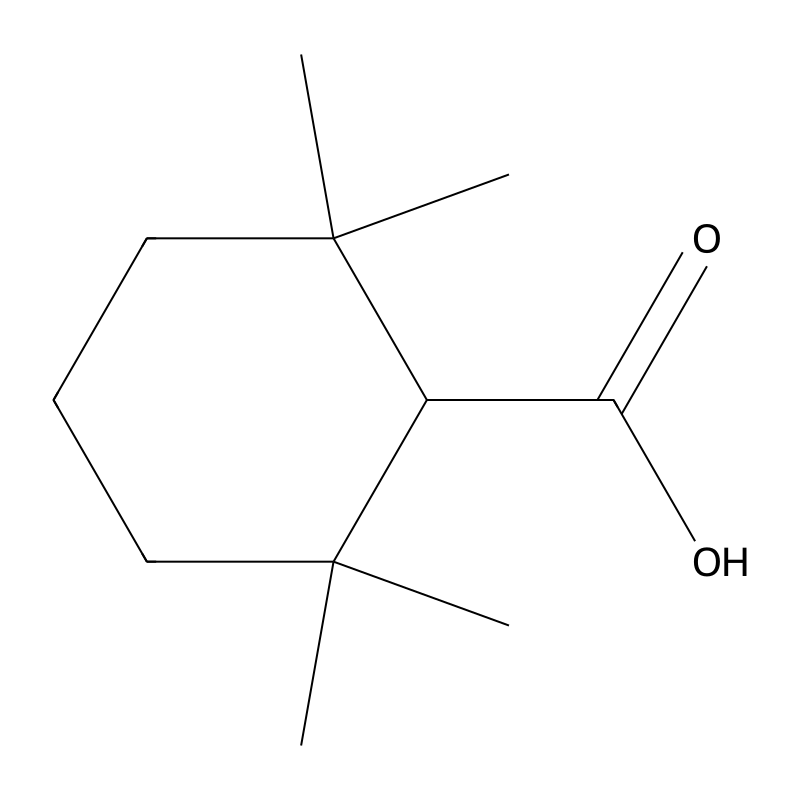2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with four methyl groups and one carboxylic acid group. Its molecular formula is C₁₁H₂₀O₂, and it has a molar mass of approximately 184.28 g/mol . This compound is notable for its bulky structure which imparts distinctive physical and chemical properties, such as increased hydrophobicity compared to simpler carboxylic acids.
The reactivity of 2,2,6,6-tetramethylcyclohexane-1-carboxylic acid primarily involves the carboxylic acid functional group. Key reactions include:
- Esterification: This compound can react with alcohols to form esters in the presence of acid catalysts.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding hydrocarbon.
- Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
These reactions highlight its potential utility in organic synthesis and the development of derivatives .
Several methods have been developed for synthesizing 2,2,6,6-tetramethylcyclohexane-1-carboxylic acid:
- Direct Alkylation: Starting from cyclohexane derivatives, alkylation with methyl iodide or other alkyl halides can introduce methyl groups.
- Oxidative Methods: Oxidation of corresponding alcohols or alkenes can yield the desired carboxylic acid.
- Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts can lead to the formation of carboxylic acids from alkenes.
These methods emphasize the versatility of synthetic approaches available for this compound .
2,2,6,6-Tetramethylcyclohexane-1-carboxylic acid finds applications in various fields:
- Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Its derivatives may be employed in producing polymers or as additives that enhance material properties.
- Research: Useful in studies involving steric effects due to its bulky structure.
The compound's unique characteristics make it a valuable resource in both industrial and academic settings .
Several compounds share structural similarities with 2,2,6,6-tetramethylcyclohexane-1-carboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylcyclohexane-1-carboxylic acid | C₇H₁₄O₂ | Fewer methyl groups; less steric hindrance |
| 4-Methylcyclohexane-1-carboxylic acid | C₈H₁₈O₂ | Different substitution pattern; more symmetrical |
| 3,3-Dimethylbutanoic acid | C₆H₁₂O₂ | Linear chain structure; different reactivity profile |
| 4-Tert-butylbenzoic acid | C₁₁H₁₄O₂ | Aromatic ring; distinct electronic properties |
The primary distinction of 2,2,6,6-tetramethylcyclohexane-1-carboxylic acid lies in its steric bulk and cyclohexane framework which significantly affect its chemical behavior and potential applications compared to these similar compounds .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant






